molecular formula C9H12N2 B061101 3-Vinyl-4-dimethylaminopyridine CAS No. 191104-24-2

3-Vinyl-4-dimethylaminopyridine

Cat. No.: B061101
CAS No.: 191104-24-2
M. Wt: 148.2 g/mol
InChI Key: TXYQMXFPKOXOFT-UHFFFAOYSA-N
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Description

3-Vinyl-4-dimethylaminopyridine is a specialized chemical building block designed for research and development, particularly in the fields of organic synthesis and materials science. This compound is a functionalized derivative of 4-Dimethylaminopyridine (DMAP), a powerful nucleophilic catalyst renowned for significantly accelerating acylation, esterification, and other condensation reactions . The core research value of this compound lies in its vinyl functional group, which provides a handle for further chemical modification and immobilization. Researchers can exploit this moiety to covalently anchor the potent DMAP catalyst onto solid supports, such as polymers or silica, to create reusable heterogeneous catalytic systems. This can address key challenges in synthetic chemistry, including catalyst recovery, recycling, and the prevention of product contamination. Furthermore, the vinyl group makes this molecule a prime candidate for incorporation into monomers designed to synthesize functional polymers with built-in catalytic activity. It is also highly valuable for use in click chemistry and other bioconjugation techniques, serving as a key intermediate for attaching catalytic moieties to biomolecules or other substrates. Handling should follow strict safety protocols for potent catalysts and amines, using appropriate personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

191104-24-2

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

3-ethenyl-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3

InChI Key

TXYQMXFPKOXOFT-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=NC=C1)C=C

Canonical SMILES

CN(C)C1=C(C=NC=C1)C=C

Synonyms

4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

(3-Methylaminomethyl)pyridine

Structure: A pyridine ring with a methylaminomethyl group at the 3-position. Key Differences:

  • Lacks the vinyl and dimethylamino groups of 3-Vinyl-4-dimethylaminomethylpyridine.
  • The methylaminomethyl substituent enhances nucleophilicity but reduces steric bulk compared to dimethylamino groups. Applications: Used in coordination chemistry and as a precursor for pharmaceutical intermediates .

Nilvadipine (Methyl Dihydropyridine Derivative)

Structure: A 1,4-dihydropyridine core with nitro, cyano, and ester substituents. Key Differences:

  • Dihydropyridines are redox-active and commonly used as calcium channel blockers (e.g., Nilvadipine for hypertension).
  • The saturated ring and electron-withdrawing groups contrast with the aromatic pyridine and electron-donating dimethylamino group in this compound. Applications: Antihypertensive drug candidate with ≥98% purity in commercial formulations .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl) Pyridine Derivatives

Structure: Pyridine derivatives with chloro, amino, and substituted phenyl groups. Key Differences:

  • Chloro and aryl substituents enhance electrophilicity, favoring cross-coupling reactions.
  • Synthesis: Efficient methods involve multi-step condensation and cyclization reactions .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications References
This compound Pyridine 3-Vinyl, 4-dimethylamino Potential catalysis, ligand design N/A
(3-Methylaminomethyl)pyridine Pyridine 3-Methylaminomethyl Coordination chemistry, intermediates
Nilvadipine 1,4-Dihydropyridine Nitro, cyano, ester groups Antihypertensive drug
2-Amino-4-(aryl)pyridines Pyridine Chloro, amino, substituted phenyl Synthetic intermediates

Research Findings and Trends

  • Electron-Donating Groups: The dimethylamino group in this compound likely increases electron density on the pyridine ring, enhancing its nucleophilicity compared to chloro- or nitro-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 3-Vinyl-4-dimethylaminopyridine?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, vinylation of 4-dimethylaminopyridine derivatives using vinyl halides under basic conditions (e.g., potassium carbonate in dry acetone) can yield the target compound. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical .
  • Characterization : Use 1H^1H-NMR to confirm vinyl proton signals (δ 5.0–6.5 ppm) and dimethylamino group protons (δ 2.8–3.2 ppm). IR spectroscopy can validate C=C (1630–1680 cm1^{-1}) and tertiary amine stretches (2700–2900 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles (ANSI Z87.1), and lab coats. Use NIOSH-approved respirators if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight containers away from light and moisture to prevent polymerization or decomposition .

Q. How can researchers optimize the purity of this compound during synthesis?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures at low temperatures to remove unreacted starting materials.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure can isolate high-purity fractions.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) .

Advanced Research Questions

Q. How does the dimethylamino group in this compound enhance its catalytic activity in acylation reactions?

  • Mechanistic Insight : The dimethylamino group acts as a strong electron donor, increasing the nucleophilicity of the pyridine nitrogen. This facilitates its role as a nucleophilic catalyst in acyl transfer reactions (e.g., Steglich esterification). Kinetic studies show a 10–15× rate acceleration compared to non-substituted pyridines .
  • Experimental Design : Compare reaction rates using this compound vs. 4-Vinylpyridine in model reactions (e.g., esterification of hindered alcohols). Monitor progress via 1H^1H-NMR or GC-MS .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Data Analysis Framework :

  • Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers arising from vinyl group positioning.
  • X-ray Crystallography : Resolve ambiguities in molecular geometry for solid derivatives.
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate polymerization of the vinyl group during storage or reactions?

  • Stabilization Methods :

  • Inhibitors : Add 100–200 ppm hydroquinone or tert-butylcatechol to suppress radical polymerization.
  • Low-Temperature Storage : Maintain at –20°C under nitrogen atmosphere.
  • Inert Solvents : Use anhydrous tetrahydrofuran (THF) or dichloromethane for reactions to avoid moisture-induced side reactions .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low regioselectivity in vinyl-substituted pyridines?

  • Root Cause : Competing pathways (e.g., electrophilic vs. radical vinylation) under varying reaction conditions.
  • Optimization :

  • Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Stille or Heck reactions) for precise vinyl positioning.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, improving regioselectivity .

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

  • Analytical Workflow :

  • LC-MS/MS Screening : Detect trace impurities (e.g., chlorinated byproducts from vinyl halide precursors).
  • Toxicity Assays : Perform in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) for batches intended for biological studies .

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